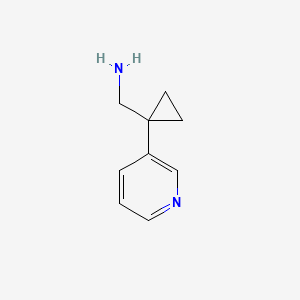

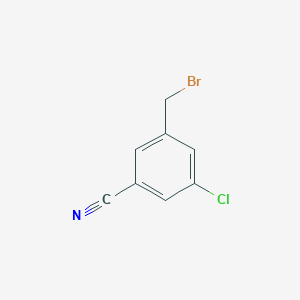

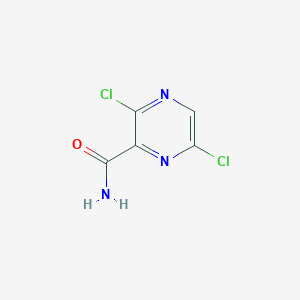

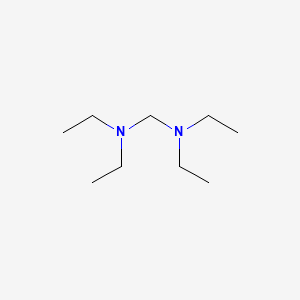

![molecular formula C9H10F3NO2S2 B3026660 N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide CAS No. 1045822-31-8](/img/structure/B3026660.png)

N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide

Vue d'ensemble

Description

N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their diverse chemical reactivity and utility in organic synthesis. The compound is related to N-sulfinyl-p-toluenesulfonamide, which is used to generate electrophilic N-tosyl aldimines and can participate in various reactions such as Wittig-type reactions, ene reactions, and Diels–Alder reactions .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the use of p-toluenesulfonamide with reagents like Thionyl Chloride or N-chlorosulfinylimidazole. For example, N-sulfinyl-p-toluenesulfonamide can be prepared by heating p-toluenesulfonamide with excess Thionyl Chloride in benzene or by treating p-toluenesulfonamide with N-chlorosulfinylimidazole . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by techniques such as X-ray diffraction. For instance, the Wittig-type reaction of N-sulfinyl-p-toluenesulfonamide with certain ylides leads to the formation of a structurally unique spiro-fused tricyclic adduct, the structure of which was elucidated using X-ray diffraction . This suggests that advanced analytical techniques could be employed to determine the molecular structure of this compound as well.

Chemical Reactions Analysis

Sulfonamides, including those related to this compound, are versatile in chemical reactions. For example, N-sulfinyl-p-toluenesulfonamide can react with methanols to give N-substituted sulfonamides and SO2, or with alcohols to produce various products depending on the stability of the intermediate carbonium ions . Additionally, N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide can be treated with base to generate N-methylene-p-toluenesulfonamide, which then reacts with nucleophiles to form N-tosyl-aminomethylated compounds . These reactions highlight the reactivity of sulfonamide derivatives and suggest that this compound could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfinyl-p-toluenesulfonamide, a related compound, include a melting point of 53°C and a boiling point of 130-140°C at 0.06 mmHg. It is soluble in benzene, toluene, and halogenated solvents and is supplied as a bright yellow solid. It is commercially available and should be handled with care as it readily hydrolyzes to p-toluenesulfonamide . These properties provide a baseline understanding of what could be expected for this compound, although specific properties would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- N-Methyl-N-nitroso-p-toluenesulfonamide is an important precursor for diazomethane, widely used in the production of pharmaceuticals and fine chemicals. A continuous multistep synthesis process using microreaction technology (MRT) has been developed for its preparation, offering advantages over traditional batch methods due to the properties of the successive reaction steps, such as exothermic reactions and the use of toxic and highly reactive reagents (Struempel, Ondruschka, & Stark, 2009).

Electrophilic Reactions and Substitutions

- N-Sulfinyl-p-toluenesulfonamide, an alternate name for the compound, is used to generate electrophilic N-tosyl aldimines and participates in various reactions, including ene reactions, Diels–Alder reactions, and Wittig-type reactions. It is also used in the preparation of various organic compounds by heating with excess Thionyl Chloride or N-chlorosulfinylimidazole (Weinreb & Borzilleri, 2001).

Applications in Organic Synthesis

- The compound is used in the aminomethylation of various nucleophiles to form N-tosyl-aminomethylated compounds. These compounds can be further processed into N-tosylpyrroles, demonstrating its utility in organic synthesis and chemical transformations (Kinoshita et al., 1986).

- It acts as a nitrogen resource in a catalyst-free electrophilic aminobromination system, which results in the formation of vicinal haloamines. This illustrates its role in facilitating specific chemical reactions under mild conditions (Zhang et al., 2010).

Desulfurization and Ring System Synthesis

- Triarylamine-mediated anodic desulfurization of derivatives of the compound in methanol and N-methyl-p-toluenesulfonamide leads to the production of corresponding methyl ester and amide, respectively. This process is significant for generating specific organic structures (Shen et al., 2006).

Additional Chemical Transformations

- It is also involved in the preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane ring systems, showcasing its versatility in synthesizing complex organic structures (Dave et al., 1996).

Catalytic Applications

- N,N′-Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) (NIBTS), a derivative, is used as a catalyst for the acetylation of alcohols, phenols, amines, and thiols under solvent-free conditions. This demonstrates its utility in facilitating and enhancing chemical reactions (Ghorbani‐Vaghei & Toghraei-Semiromi, 2010).

Fluorinated Derivative Synthesis

- The compound is involved in the synthesis of ring-fluorinated isoquinolines and quinolines, indicating its role in the creation of fluorine-containing organic compounds, which are important in various fields, including pharmaceuticals (Ichikawa et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide is a universal reagent for trifluoromethylthiolation . It reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylthiolation . This process involves the addition of a trifluoromethylthio group to a substrate, which can significantly alter the substrate’s chemical properties .

Biochemical Pathways

It is known that the compound can react with a wide range of substrates, suggesting that it may influence multiple biochemical pathways .

Pharmacokinetics

The compound is known to be a yellow solid that is bench-stable and soluble in alkanes, alcohols, diethyl ether, dichloromethane, dmf, and dmso . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The compound’s ability to undergo trifluoromethylthiolation suggests that it may have significant effects on the chemical properties of its targets .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the chemoselectivity of the reagent is controlled by the conditions of the reaction, which allows the usage of the reagent in the presence of many functional groups .

Propriétés

IUPAC Name |

N,4-dimethyl-N-(trifluoromethylsulfanyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S2/c1-7-3-5-8(6-4-7)17(14,15)13(2)16-9(10,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHCILKSORKFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1045822-31-8 | |

| Record name | N,4-dimethyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

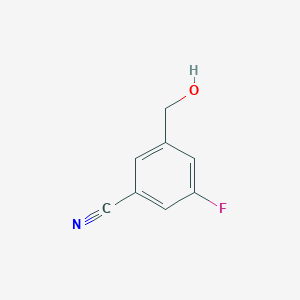

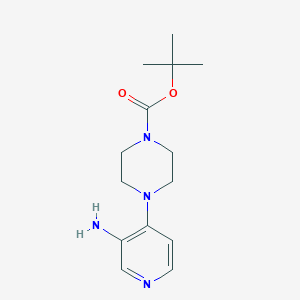

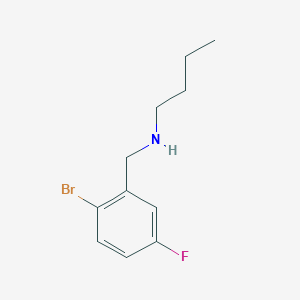

![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)